(3alpha)-Allopregnanolone 3-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3alpha)-Allopregnanolone 3-beta-D-Glucuronide is a steroid glucuronide, a metabolite of allopregnanolone. Allopregnanolone is a neurosteroid that plays a significant role in modulating the activity of the central nervous system. The glucuronide form is created through the process of glucuronidation, which enhances the solubility and excretion of the compound.
Mechanism of Action
Target of Action
Similar compounds such as buprenorphine-3-glucuronide have shown affinity for the μ-opioid receptor, δ-opioid receptor, and nociceptin receptor .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets to induce changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various metabolic reactions in humans .
Pharmacokinetics
Similar compounds have been shown to have significant bioavailability .
Result of Action
Similar compounds have been shown to produce a small degree of antinociception .
Action Environment
Similar compounds have been shown to be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha)-Allopregnanolone 3-beta-D-Glucuronide typically involves the glucuronidation of allopregnanolone. This process can be achieved using uridine 5’-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of a glucuronide moiety to the hydroxyl group at the 3-beta position of allopregnanolone. The reaction conditions often include the presence of uridine diphosphate glucuronic acid (UDPGA) as a glucuronide donor and a suitable buffer system to maintain the pH.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches using genetically engineered microorganisms that express UGTs. These microorganisms can be cultured in bioreactors under controlled conditions to produce the desired glucuronide in large quantities. The product is then purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(3alpha)-Allopregnanolone 3-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the glucuronide back to its parent compound, allopregnanolone.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized metabolites, reduced forms of the compound, and substituted derivatives with different functional groups.
Scientific Research Applications
(3alpha)-Allopregnanolone 3-beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of steroid glucuronides.
Biology: The compound is studied for its role in the metabolism and excretion of neurosteroids.
Medicine: Research focuses on its potential therapeutic effects and its role in modulating the central nervous system.
Industry: It is used in the development of pharmaceuticals and as a biomarker in clinical studies.
Comparison with Similar Compounds
Similar Compounds
Estriol-3-beta-D-Glucuronide: Another steroid glucuronide with similar metabolic pathways.
Buprenorphine-3-glucuronide: A glucuronide metabolite of the opioid buprenorphine, with distinct pharmacological properties.
Testosterone-17-beta-D-Glucuronide: A glucuronide metabolite of testosterone, involved in androgen metabolism.
Uniqueness
(3alpha)-Allopregnanolone 3-beta-D-Glucuronide is unique due to its specific role in modulating the central nervous system and its potential therapeutic applications. Unlike other glucuronides, it has a distinct interaction with GABA receptors, making it a valuable compound for research in neuropharmacology.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h14-23,25,29-31H,4-12H2,1-3H3,(H,32,33)/t14-,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPPQBWTGIHMPB-WONTYKMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.